
4-Hidroxi-5-(trifluorometil)piridina-3-carboxilato de metilo
Descripción general
Descripción
Methyl 4-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylate is a useful research compound. Its molecular formula is C8H6F3NO3 and its molecular weight is 221.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones del 4-Hidroxi-5-(trifluorometil)piridina-3-carboxilato de metilo
El this compound es un compuesto con un núcleo de trifluorometilpiridina (TFMP), que ha encontrado aplicaciones significativas en diversos campos científicos debido a sus propiedades fisicoquímicas únicas. A continuación se presenta un análisis detallado de sus aplicaciones en seis campos distintos.
Agroquímicos
Síntesis de plaguicidas: Los derivados de TFMP, incluido el this compound, se utilizan ampliamente en la síntesis de plaguicidas . La introducción del grupo trifluorometilo en las piridinas ha llevado al desarrollo de agroquímicos más efectivos. Por ejemplo, el fluazifop-butilo, un derivado de TFMP, fue uno de los primeros en introducirse en el mercado, y desde entonces, se han desarrollado más de 20 nuevos agroquímicos que contienen TFMP .
Productos farmacéuticos
Desarrollo de fármacos: Los derivados del compuesto se utilizan activamente en productos farmacéuticos, y varios fármacos que contienen la parte TFMP han recibido la aprobación del mercado . La combinación única de las propiedades del átomo de flúor y el anillo de piridina contribuye a la actividad biológica de estos fármacos. Los ensayos clínicos en curso sugieren un potencial para futuras aplicaciones farmacéuticas .
Medicina veterinaria
Productos para la salud animal: En la medicina veterinaria, los derivados de TFMP se incorporan a productos destinados a mejorar la salud animal . La eficacia de estos compuestos en el tratamiento de diversas afecciones en animales ha llevado a la aprobación de dos productos veterinarios .
Ciencia de los materiales
Síntesis de marcos metal-orgánicos (MOF): El compuesto se utiliza en la síntesis de MOF, que son materiales porosos con aplicaciones en almacenamiento de gas, separación y catálisis . El grupo trifluorometilo mejora la estabilidad y la funcionalidad de estos marcos.
Síntesis orgánica
Intermedio para reacciones químicas: El this compound sirve como intermedio en diversas reacciones químicas, incluida la preparación de (trifluorometil)piridillitios mediante reacción de metalación . Esto destaca su papel en la síntesis de moléculas orgánicas complejas.
Catálisis
Diseño de catalizadores: El compuesto se utiliza en catálisis, ayudando en el diseño de catalizadores que son cruciales para acelerar las reacciones químicas . Su motivo estructural es beneficioso en el reconocimiento molecular y la síntesis de productos naturales, que son aspectos clave de los procesos catalíticos.
Fungicidas
Actividad fungicida: La investigación ha demostrado que los derivados de piridina sustituidos con TFMP exhiben una mayor actividad fungicida en comparación con otros derivados . Esto los hace valiosos en el desarrollo de nuevos fungicidas con mayor eficacia.
Bloques de construcción de la síntesis
Reacciones de condensación: El compuesto se utiliza como bloque de construcción en reacciones de condensación, que son fundamentales en la síntesis de diversos compuestos orgánicos . Su inclusión en tales reacciones a menudo conduce a productos con propiedades mejoradas.
Propiedades
IUPAC Name |
methyl 4-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)4-2-12-3-5(6(4)13)8(9,10)11/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRCFNRXBUCHNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C(C1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


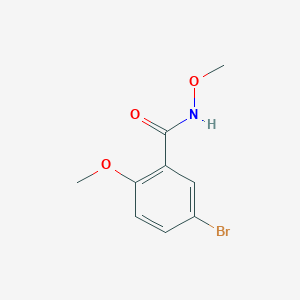
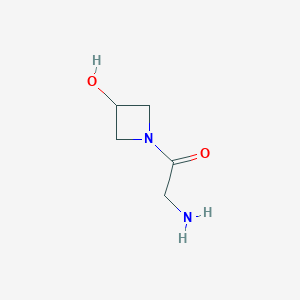
![tert-butyl 2-{N-[(morpholin-2-yl)methyl]acetamido}acetate](/img/structure/B1448596.png)
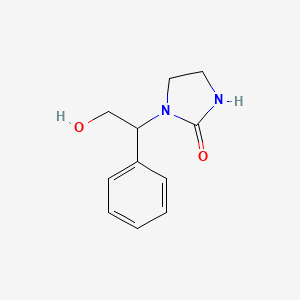
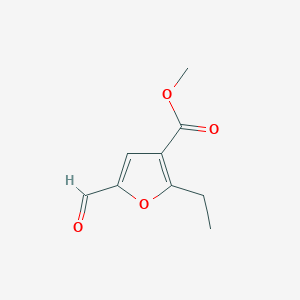

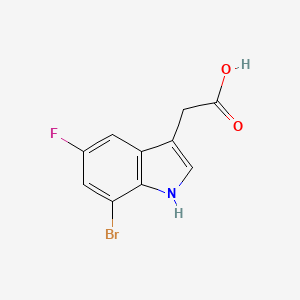
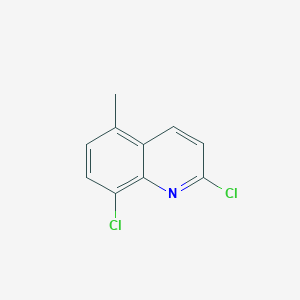
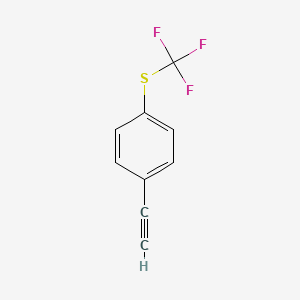
![4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1448607.png)



![2-[(6-Fluoropyridin-3-yl)oxy]acetic acid](/img/structure/B1448613.png)
